molecular formula C6H7FN2 B069239 6-Fluoro-5-methylpyridin-3-amine CAS No. 186593-48-6

6-Fluoro-5-methylpyridin-3-amine

Cat. No. B069239
CAS RN: 186593-48-6
M. Wt: 126.13 g/mol
InChI Key: KADQKKYTJHXBSL-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylpyridin-3-amine is a chemical compound with the CAS Number: 186593-48-6 . It has a molecular weight of 126.13 . The IUPAC name for this compound is 6-fluoro-5-methyl-3-pyridinamine . It is a red solid at room temperature .


Synthesis Analysis

The synthesis of 6-Fluoro-5-methylpyridin-3-amine involves the reaction of 2-Fluoro-3-methyl-5-nitropyridine with 5% Pd/C in ethanol. The mixture is stirred under an atmosphere of hydrogen for 16 hours. The mixture is then filtered and concentrated. The crude product is chromatographed to yield the title compound.


Molecular Structure Analysis

The InChI code for 6-Fluoro-5-methylpyridin-3-amine is 1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 . The InChI key is KADQKKYTJHXBSL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Fluoro-5-methylpyridin-3-amine is a red solid at room temperature . It has a molecular weight of 126.13 . The compound has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Po/w (iLOGP) is 1.25 .

Scientific Research Applications

Pharmaceutical Research

6-Fluoro-5-methylpyridin-3-amine: is a valuable intermediate in pharmaceutical research. Its structural motif is found in various pharmacologically active compounds. The presence of both an amine and a fluorine atom allows for selective functionalization, leading to the synthesis of diverse medicinal agents. For instance, it can be used to create kinase inhibitors, which are crucial in cancer therapy .

Material Science

In material science, this compound’s derivatives can be utilized to develop novel organic materials with specific electronic properties. The fluorine atom can influence the material’s electrical conductivity and stability, making it suitable for organic light-emitting diodes (OLEDs) and other electronic applications .

Agrochemical Development

The compound’s derivatives are explored for their potential use in agrochemicals. Its ability to act as a building block for synthesizing herbicides and pesticides is of particular interest. The fluorine atom can enhance the biological activity and selectivity of these agrochemicals .

Fluorinated Building Blocks

6-Fluoro-5-methylpyridin-3-amine: serves as a fluorinated building block for the synthesis of more complex molecules. Fluorination can significantly alter the physical and chemical properties of compounds, such as increasing lipophilicity or metabolic stability, which is beneficial in drug design .

Positron Emission Tomography (PET) Imaging

This compound has been investigated for its potential in PET imaging. Derivatives of 6-Fluoro-5-methylpyridin-3-amine can be labeled with fluorine-18, a radioactive isotope used in PET scans to study brain disorders and cancers .

Chemical Synthesis Optimization

The compound is also used in the optimization of chemical synthesis processes. Its reactivity allows for the development of more efficient synthetic routes, which can reduce costs and improve yields in industrial chemical production .

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

6-fluoro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADQKKYTJHXBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620667
Record name 6-Fluoro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-methylpyridin-3-amine

CAS RN

186593-48-6
Record name 6-Fluoro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186593-48-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Fluoro-3-methyl-5-nitropyridine (8.2 g, mmol) was combined with 5% Pd/C (100 mg) in EtOH (100 mL) under a H2 atmosphere for 16 hours. The mixture was filtered and concentrated, and the crude product was chromatographed (silica gel; CHCl3 /MeOH 99:1 to 96:4) to afford a solid (5.2 g, 78% ): 1H NMR (DMSO-d6, 300 MHz) δ2.10 (s, 3H), 5.11 (brs, 2H), 6.95 (dd, J=8.14 Hz, 1H), 7.26 (t, J=2.72 Hz, 1H); MS (CI/NH3) m/z: 127 (M+H)+, 144 (M+NH4)+.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Yield
78%

Synthesis routes and methods II

Procedure details

2-Fluoro-3-methyl-5-nitropyridine (from Step 32b above) was combined with 100 mg of 5% Pd/C in EtOH (100 mL), and the mixture was stirred under an atmosphere of hydrogen for 16 hours. The mixture was filtered and concentrated. The crude product was chromatographed (silica gel; CHCl3 /MeOH, 99:1 to 94:6) to yield 5.2 g (78%) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 7.26 (t, J=2.7 Hz, 1H), 6.95 (dd, J=8.1 Hz, 1H), 5.11 (br, s, 2H), 2.10 (s, 3H); MS (CI/NH3) m/z: 127 (M+H)+, 144 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
78%

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